4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene ring with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Quinones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to the presence of both the methoxyphenyl group and the isoxazole ring, which impart specific electronic and steric properties
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFETQTNBBJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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